NIOBIUM OXIDE HYDRATE

Catalog No.
S1801931
CAS No.
12326-08-8
M.F
H2Nb2O6
M. Wt
284
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NIOBIUM OXIDE HYDRATE

CAS Number

12326-08-8

Product Name

NIOBIUM OXIDE HYDRATE

Molecular Formula

H2Nb2O6

Molecular Weight

284

Niobium oxide hydrate (Nb2O5·nH2O), commercially known as niobic acid, is an amorphous, highly reactive solid characterized by its water-tolerant acidity and high surface area. Compared to conventional metal oxides, it features a complex structural network of highly polarized NbO6 octahedra and NbO4 tetrahedra that generate both strong Brønsted and Lewis acid sites [1]. For industrial and scientific procurement, it is primarily sourced as a heterogeneous catalyst capable of replacing corrosive liquid acids in aqueous environments, or as a highly reactive precursor for synthesizing advanced niobium-based ceramics and nanostructures [2]. Its ability to maintain strong acidic properties even when fully hydrated makes it a critical material for biomass conversion, esterification, and green energy applications [3].

Substituting niobium oxide hydrate with anhydrous niobium pentoxide (Nb2O5) or conventional solid acids fundamentally compromises process viability. When amorphous niobic acid is calcined to form anhydrous Nb2O5, the material loses its structural water, resulting in the collapse of its high surface area and the near-total elimination of its critical Brønsted acid sites [1]. Consequently, the anhydrous form is catalytically inert for most aqueous acid-catalyzed reactions. Furthermore, attempting to substitute niobic acid with standard solid acids like zeolites or alumina fails in water-rich workflows, as these conventional materials rapidly lose their acidic properties upon hydration[2]. Conversely, substituting with liquid sulfuric acid introduces severe equipment corrosion and complex, costly downstream separation steps that niobic acid, as an easily recoverable heterogeneous catalyst, entirely avoids [3].

Surface Area and Acid Site Density vs. Anhydrous Nb2O5

Niobium oxide hydrate possesses an amorphous structure that provides an exceptionally high density of active sites. When subjected to thermal treatment (550 °C) to form the anhydrous pseudohexagonal phase, the material undergoes severe structural collapse. Quantitative analysis demonstrates that amorphous niobic acid maintains a surface area of 366 m2/g and a total acidity of 2.35 mmol/g, whereas the calcined anhydrous equivalent drops to 27–39 m2/g and 0.05–0.19 mmol/g [1].

Evidence DimensionSurface area and total acidity
Target Compound Data366 m2/g surface area; 2.35 mmol/g total acidity
Comparator Or BaselineAnhydrous Nb2O5 (calcined at 550 °C): 27–39 m2/g surface area; 0.05–0.19 mmol/g acidity
Quantified Difference~10x higher surface area and >12x higher acid site density
ConditionsAmorphous hydrate vs. calcined pseudohexagonal phase

Procuring the hydrated form is mandatory for catalytic applications, as the anhydrous form lacks the surface area and acid density required for viable turnover rates.

Aqueous-Phase Catalytic Throughput vs. Dehydrated Baselines

In water-rich catalytic environments, the Brønsted acidity of niobium oxide hydrate drives significantly faster reaction kinetics than its dehydrated counterparts. In the acid-catalyzed hydrolysis of sodium borohydride, raw niobic acid accelerates the reaction rate dramatically compared to heat-treated equivalents, releasing 2.6 times more protons into the medium within the first 10 minutes and resulting in substantially higher gas evolution [1].

Evidence DimensionReaction rate and hydrogen yield
Target Compound DataNiobium oxide hydrate (Nb2O5·nH2O) baseline kinetics
Comparator Or BaselineHeat-treated Nb2O5 (calcined at 500 °C)
Quantified DifferenceHydrate yields a 7x faster reaction rate and 2x total hydrogen production
ConditionsSodium borohydride hydrolysis in aqueous medium

Demonstrates that the hydrate form is strictly required for high-efficiency aqueous processing, directly impacting throughput in green energy and biomass workflows.

Acid Strength Parity and Handling vs. Liquid Sulfuric Acid

Niobium oxide hydrate is one of the few heterogeneous catalysts capable of matching the acid strength of concentrated mineral acids while remaining a separable solid. Measurements of its surface acid strength yield a Hammett acidity function (H0) of ≤ -5.6 to -8.2, which is equivalent to the acidic environment of >70% liquid sulfuric acid [1]. Unlike standard zeolites, it retains this extreme acidity even when fully hydrated [2].

Evidence DimensionHammett acidity function (H0)
Target Compound DataNiobium oxide hydrate: H0 ≤ -5.6 to -8.2
Comparator Or BaselineLiquid sulfuric acid baseline: >70% H2SO4 equivalent
Quantified DifferenceMatches extreme liquid acid strength while remaining a fully recoverable solid
ConditionsSurface acidity measurement via Hammett indicators

Allows industrial buyers to replace highly corrosive and difficult-to-separate liquid sulfuric acid with a safe, recyclable solid catalyst.

Aqueous-Phase Biomass Conversion

Supported by its water-tolerant Brønsted acidity and high surface area, niobium oxide hydrate is an effective solid acid catalyst for dehydrating sugars (e.g., glucose and fructose) into 5-hydroxymethylfurfural (HMF) in purely aqueous media, avoiding the rapid deactivation seen in standard zeolites [1].

Replacement of Liquid Acids in Organic Synthesis

Procured for industrial esterification, alkylation, and hydration reactions where replacing corrosive liquid sulfuric acid with a highly acidic (H0 ≤ -5.6), easily filterable solid catalyst reduces equipment wear and eliminates complex neutralization steps [2].

Precursor for Advanced Niobium Nanostructures

Serves as a highly reactive, processable precursor for the hydrothermal synthesis of specialized niobium oxides (such as pseudohexagonal TT-Nb2O5 nanorods and lithium niobate), where the inert nature of anhydrous Nb2O5 would require prohibitively high energy inputs to react [3].

Dates

Last modified: 07-20-2023

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